

# Spectroscopic Data for 2-(Chloromethoxy)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

Cat. No.: B590433

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-(Chloromethoxy)ethanol** (CAS: 224054-07-3). Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. Additionally, generalized experimental protocols for these analytical techniques are provided.

## Introduction

**2-(Chloromethoxy)ethanol** is an organic compound featuring a primary alcohol, an ether linkage, and a chloromethyl group.<sup>[1]</sup> Its molecular formula is  $C_3H_7ClO_2$  and it has a molecular weight of 110.54 g/mol.<sup>[1][2]</sup> The unique combination of functional groups makes it a potentially useful building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification and quality control.

## Predicted Spectroscopic Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra when they become available.<sup>[1]</sup> The following tables summarize the expected spectroscopic data for **2-(Chloromethoxy)ethanol** based on its structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.5	Singlet	2H	Cl-CH <sub>2</sub> -O
~3.8	Triplet	2H	O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~3.6	Triplet	2H	O-CH <sub>2</sub> -CH <sub>2</sub> -OH
Variable (broad)	Singlet	1H	-OH

Expected  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
~80-85	Cl-CH <sub>2</sub> -O
~70-75	O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~60-65	O-CH <sub>2</sub> -CH <sub>2</sub> -OH

## Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Medium-Strong	C-H stretch (aliphatic)
1150-1050	Strong	C-O stretch (ether and alcohol)
800-600	Medium-Strong	C-Cl stretch

## Mass Spectrometry (MS)

## Expected Mass Spectrometry Fragmentation

m/z	Ion
110/112	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
79/81	[M - OCH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
75	[M - Cl] <sup>+</sup>
45	[CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
31	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Chloromethoxy)ethanol** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- Data Acquisition:
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
  - For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy

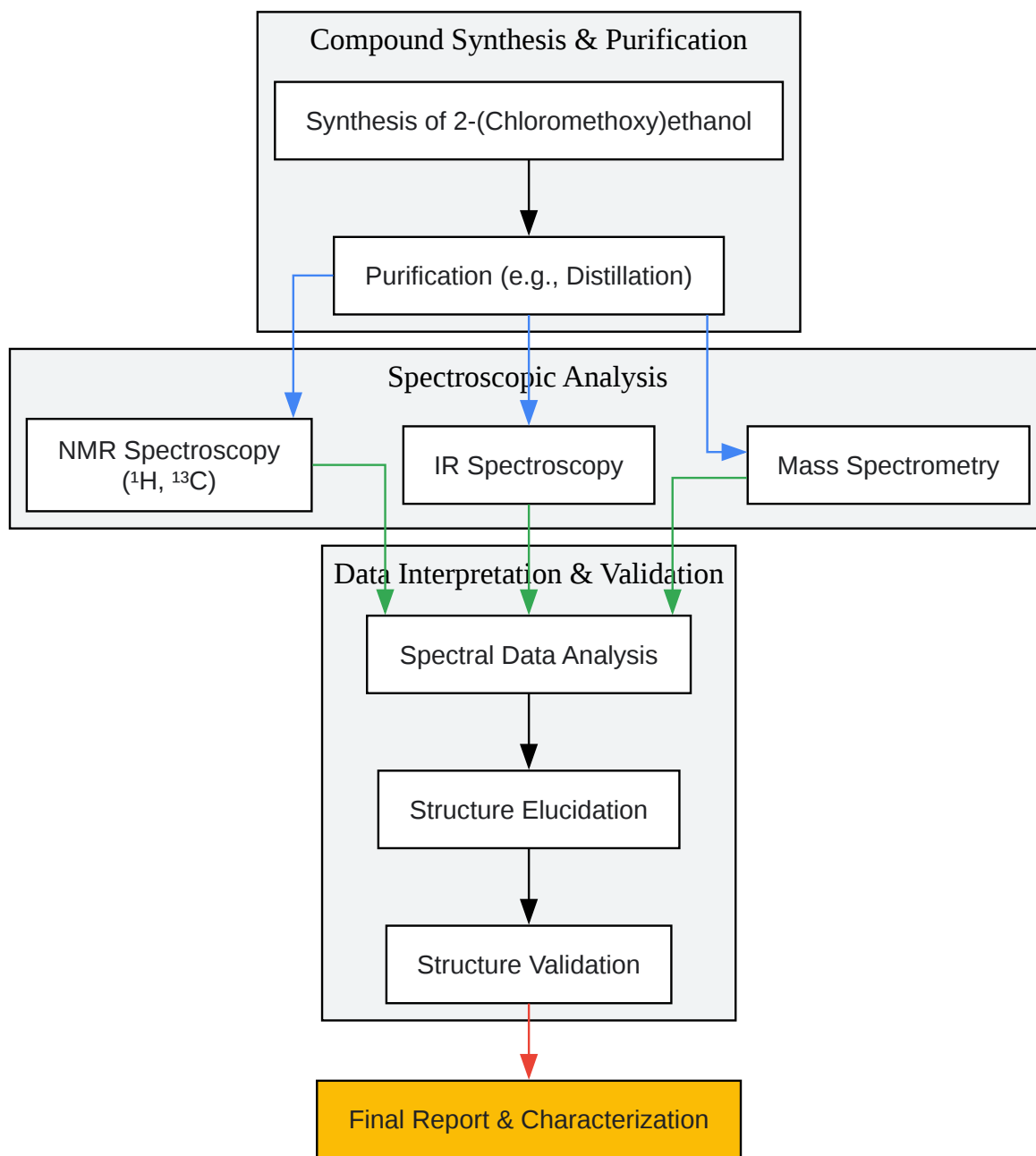
- Sample Preparation:
  - Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Attenuated Total Reflectance (ATR): Apply a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like **2-(Chloromethoxy)ethanol**, direct infusion or Gas Chromatography (GC-MS) would be appropriate.
- Ionization: Utilize an electron ionization (EI) source. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

Below is a diagram illustrating the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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## References

- 1. 2-(Chloromethoxy)ethanol|CAS 224054-07-3 [benchchem.com]
- 2. 2-(Chloromethoxy)ethanol | C<sub>3</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 54287334 - PubChem [pubchem.ncbi.nlm.nih.gov]
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